molecular formula C10H11ClFN B15275710 7-chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole

7-chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B15275710
M. Wt: 199.65 g/mol
InChI Key: GXOXCKQECJBDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, with its unique structural features, has garnered interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline, the process may involve halogenation, followed by cyclization using a suitable catalyst .

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts are common to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indoles .

Scientific Research Applications

7-chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole
  • 7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole
  • 5-chloro-3,3-dimethyl-2,3-dihydro-1H-indole

Uniqueness

7-chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is less common and provides distinct properties compared to its analogs .

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

7-chloro-5-fluoro-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C10H11ClFN/c1-10(2)5-13-9-7(10)3-6(12)4-8(9)11/h3-4,13H,5H2,1-2H3

InChI Key

GXOXCKQECJBDEI-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=C(C=C2Cl)F)C

Origin of Product

United States

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